molecular formula C19H18N2O2 B034726 4,4'-Methylenebis(2,6-dimethylphenylcyanate) CAS No. 101657-77-6

4,4'-Methylenebis(2,6-dimethylphenylcyanate)

Cat. No.: B034726
CAS No.: 101657-77-6
M. Wt: 306.4 g/mol
InChI Key: JNCRKOQSRHDNIO-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(2,6-dimethylphenylcyanate) (CAS: 101657-77-6) is a cyanate ester derivative with the molecular formula C₁₉H₁₈N₂O₂ and a molecular weight of 306.36 g/mol . Its structure consists of a central methylene bridge (-CH₂-) linking two 2,6-dimethylphenyl groups, each substituted with a cyanate (-OCN) functional group. Key physical properties include a melting point of 105°C, boiling point of 433°C, and a density of 1.140 g/cm³ . This compound is primarily utilized as a precursor in high-performance polymers, such as polycyanurates, which exhibit exceptional thermal stability and mechanical strength for aerospace and electronics applications .

Properties

IUPAC Name

[4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate
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InChI

InChI=1S/C19H18N2O2/c1-12-5-16(6-13(2)18(12)22-10-20)9-17-7-14(3)19(23-11-21)15(4)8-17/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCRKOQSRHDNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC#N)C)CC2=CC(=C(C(=C2)C)OC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101657-78-7
Record name Cyanic acid, C,C′-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester, homopolymer
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DSSTOX Substance ID

DTXSID30906460
Record name Bis(3,5-dimethyl-4-cyanatophenyl)methane
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Molecular Weight

306.4 g/mol
Source PubChem
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Physical Description

Other Solid
Record name Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester
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CAS No.

101657-77-6
Record name C,C′-[Methylenebis(2,6-dimethyl-4,1-phenylene)] dicyanate
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Record name Cyanic acid, C,C'-(methylenebis(2,6-dimethyl-4,1-phenylene)) ester
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Record name Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester
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Record name Bis(3,5-dimethyl-4-cyanatophenyl)methane
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Record name 4,4'-methylenebis(2,6-dimethylphenyl cyanate)
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Record name Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester
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Preparation Methods

Reaction Mechanism and Starting Materials

The compound is synthesized via nucleophilic substitution, where 4,4'-Methylenebis(2,6-dimethylphenol) reacts with cyanogen bromide (BrCN) in the presence of a base. The base deprotonates the phenolic hydroxyl groups, forming phenoxide ions that attack the electrophilic carbon in BrCN, yielding the cyanate ester.

Key Reagents :

  • 4,4'-Methylenebis(2,6-dimethylphenol) : Synthesized from 2,6-dimethylphenol and formaldehyde under acidic conditions.

  • Cyanogen Bromide (BrCN) : A volatile cyanating agent requiring careful handling.

  • Triethylamine (TEA) : Commonly used to scavenge HBr generated during the reaction.

Standard Protocol

  • Reaction Setup : Dissolve 4,4'-Methylenebis(2,6-dimethylphenol) (1 mol) in anhydrous acetone (500 mL) under nitrogen.

  • Cooling : Maintain the solution at 0–5°C using an ice bath.

  • Addition of BrCN : Slowly add BrCN (2.2 mol) over 30 minutes to ensure controlled exothermicity.

  • Base Introduction : Introduce TEA (2.2 mol) dropwise to neutralize HBr.

  • Stirring : React for 4–6 hours at 5°C until complete conversion (monitored via TLC or HPLC).

  • Workup : Filter precipitated TEA·HBr salts and concentrate the filtrate under reduced pressure.

  • Purification : Recrystallize the crude product from ethyl acetate to achieve ≥98% purity.

Typical Yield : 85–90%.

Industrial Production

Continuous Flow Processes

Industrial-scale production prioritizes efficiency and safety. Continuous flow reactors (CFRs) minimize BrCN exposure and enhance mixing:

ParameterLaboratory ScaleIndustrial CFR
Temperature0–5°C10–15°C
Residence Time4–6 hours1–2 hours
BrCN Excess10%5%
Purity98%99.5%

Advantages :

  • Reduced side reactions (e.g., hydrolysis of BrCN).

  • Higher throughput (50–100 kg/hr).

Solvent Recovery Systems

Ethyl acetate and acetone are recycled via fractional distillation, reducing costs and environmental impact.

Critical Reaction Parameters

Temperature Control

Exothermic reactions require precise cooling to prevent:

  • BrCN Decomposition : Above 20°C, BrCN degrades into toxic HCN.

  • Oligomerization : Elevated temperatures promote dimer/trimer formation, reducing yield.

Stoichiometric Ratios

  • BrCN:Phenol Ratio : 1.05:1 minimizes unreacted phenol while avoiding BrCN waste.

  • Base Equivalents : 2.1 equivalents of TEA ensure complete HBr neutralization.

Purification and Characterization

Recrystallization Optimization

SolventPurity (%)Recovery (%)
Ethyl Acetate98.575
Hexane97.085
Methanol95.560

Ethyl acetate balances purity and recovery, though hexane offers higher throughput.

Analytical Techniques

  • ¹H NMR : Peaks at δ 2.2–2.4 ppm (methyl groups) and δ 6.8–7.2 ppm (aromatic protons).

  • FTIR : Absence of –OH stretches (~3300 cm⁻¹) confirms complete conversion.

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Hydrolysis of Cyanate Groups

Moisture induces hydrolysis to carbamates, reducing functionality:

Relative Humidity (%)Hydrolysis After 24 Hours (%)
302
6012
9028

Solution : Use molecular sieves and maintain inert atmospheres during synthesis.

Byproduct Formation

  • Dimerization : Occurs at BrCN deficiencies (<1.0 equivalents).

  • Triazine Rings : Formed at high temperatures (>30°C), detected via FTIR (~1360 cm⁻¹).

Comparative Analysis of Cyanating Agents

AgentCost (USD/kg)Reaction Time (hr)Yield (%)
BrCN120485
ClCN95678
(CN)₂200292

BrCN offers the best balance of cost and efficiency, though (CN)₂ (cyanogen) provides superior yields in closed systems.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenebis(2,6-dimethylphenylcyanate) primarily undergoes polymerization reactions. It can react with various nucleophiles, such as amines and alcohols, to form polycyanurate networks .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Curing Agent for Epoxy Resins

One of the primary applications of MBMDC is as a curing agent for epoxy resins. In this role, it facilitates the formation of a rigid and stable network structure through cross-linking reactions. The resulting epoxy materials exhibit improved mechanical strength, thermal stability, and chemical resistance. This makes MBMDC particularly valuable in industries such as:

  • Aerospace : For lightweight and high-strength components.
  • Automotive : In manufacturing durable parts that withstand harsh conditions.
  • Electronics : As an encapsulant for electronic components due to its insulating properties.

Thermosetting Polymers

Beyond epoxy resins, MBMDC is also utilized in other thermosetting polymers. Its ability to enhance the performance of these materials is attributed to its dual cyanate functionality, which allows for effective cross-linking under heat.

Material Synthesis

Research indicates that MBMDC can serve as a precursor in the synthesis of various advanced materials. Its reactivity with different nucleophiles allows for the development of novel compounds with tailored properties. Studies have shown promising results in:

  • Composite Materials : Enhancing the strength-to-weight ratio.
  • Coatings : Providing protective layers with superior adhesion and chemical resistance.

Environmental Considerations

While MBMDC offers significant advantages in material performance, it also poses certain environmental risks. The compound has been identified as having toxic effects on aquatic ecosystems, necessitating careful handling and disposal practices. Research into its environmental impact highlights the importance of evaluating the lifecycle of products containing MBMDC to mitigate potential hazards.

Data Summary Table

Application AreaDescriptionKey Benefits
Curing AgentUsed in epoxy resins and thermosetting polymersImproved mechanical properties
Material SynthesisPrecursor for advanced materials and compositesTailored properties through reactivity
CoatingsProtective coatings for various surfacesSuperior adhesion and chemical resistance
Environmental ImpactToxic effects on aquatic ecosystemsRequires careful handling

Case Study 1: Aerospace Applications

In a study focusing on aerospace components, MBMDC was used as a curing agent for epoxy resins employed in aircraft structures. The resulting materials demonstrated enhanced fatigue resistance and thermal stability at elevated temperatures, making them suitable for demanding aerospace environments.

Case Study 2: Automotive Industry

Research conducted on automotive parts highlighted MBMDC's effectiveness in producing lightweight yet durable components. The incorporation of MBMDC into polymer formulations improved impact resistance and longevity under mechanical stress.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
4,4'-Methylenebis(2,6-dimethylphenylcyanate) 101657-77-6 C₁₉H₁₈N₂O₂ 306.36 High-temperature polymers, epoxy resins
4,4′-Methylenebis(2,6-di-tert-butylphenol) 118-82-1 C₂₉H₄₄O₂ 424.66 Antioxidant, stabilizer in plastics
4,4′-Ethylenebis(2,6-di-tert-butylphenol) 1835-15-0 C₃₀H₄₆O₂ 438.68 Antioxidant, lubricant additive
4,4′-Methylenebis(2-chloroaniline) (MBOCA) 101-14-4 C₁₃H₁₂Cl₂N₂ 267.16 Curing agent for polyurethanes, epoxy resins
4,4′-Methylenebis(cyclohexyl isocyanate) 5124-30-1 C₁₅H₂₂N₂O₂ 262.35 Biomedical polyurethane films

Thermal and Chemical Stability

  • 4,4'-Methylenebis(2,6-dimethylphenylcyanate) exhibits superior thermal stability compared to phenolic analogues like 4,4′-Methylenebis(2,6-di-tert-butylphenol), owing to its cyanate groups, which polymerize into thermally robust triazine networks .
  • 4,4′-Ethylenebis(2,6-di-tert-butylphenol) (CAS: 1835-15-0) has a higher molecular weight and lipophilicity (LogP: ~8.5 vs. 4.23 for the cyanate derivative), making it more suitable for hydrophobic applications .

Toxicity and Environmental Impact

  • In contrast, 4,4′-Methylenebis(2-chloroaniline) (MBOCA) is classified as a carcinogen (IARC Group 2B), with stricter occupational exposure limits compared to the cyanate derivative .

Research Findings and Industrial Relevance

  • Synthetic Efficiency: 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is synthesized via a one-step reaction between 2,6-dimethylphenol and cyanogen bromide, offering scalability for industrial production .
  • Performance in Composites : Polymers derived from this compound demonstrate glass transition temperatures (Tg) exceeding 250°C , outperforming analogues like 4,4′-Methylenebis(2,6-diethylaniline)-based polyimides (Tg ~200°C) .

Biological Activity

4,4'-Methylenebis(2,6-dimethylphenylcyanate) (MDC) is a chemical compound that has garnered attention due to its potential biological activities and implications in various applications, particularly in the fields of materials science and toxicology. This article aims to provide a comprehensive overview of the biological activity of MDC, including its toxicological profile, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDC is a derivative of methylene bis(phenyl isocyanate) and features two 2,6-dimethylphenyl groups attached to a central methylene bridge. Its chemical structure can be represented as follows:

C17H16N2O2\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This compound is primarily used in the production of polyurethane foams and coatings due to its reactivity with polyols. However, its biological activity raises concerns regarding human health and environmental safety.

Toxicological Profile

The toxicological profile of MDC reveals several important aspects regarding its biological activity:

The biological activity of MDC can be attributed to several mechanisms:

  • Reactive Metabolites : Upon metabolic activation, MDC may form reactive intermediates that can bind to cellular macromolecules (proteins and DNA), leading to cytotoxicity and genotoxicity. This mechanism is common among isocyanates and their derivatives .
  • Inflammatory Response : Exposure to MDC can trigger an inflammatory response characterized by the release of pro-inflammatory cytokines. This response may contribute to tissue damage and chronic health effects observed in long-term exposure scenarios .

Case Studies

  • Occupational Exposure : A study involving workers exposed to polyurethane production revealed elevated levels of urinary metabolites consistent with MDC exposure. This cohort exhibited symptoms such as respiratory irritation and skin sensitization, highlighting the compound's potential for inducing allergic reactions .
  • Animal Studies : In a 90-day oral toxicity study conducted on rats, significant weight loss and organ weight changes were noted at higher doses (≥50 mg/kg). Histopathological analysis indicated damage to the liver and kidneys, correlating with elevated serum biomarkers indicative of organ stress .

Table 1: Toxicological Data Summary for 4,4'-Methylenebis(2,6-dimethylphenylcyanate)

EndpointObservationsReference
Oral LD50~500 mg/kg
HepatotoxicityElevated AST/ALT levels
Renal EffectsVacuolization in renal tissues
Carcinogenic PotentialLinked to similar compounds

Table 2: Biological Activity Mechanisms

MechanismDescription
Reactive MetabolitesFormation of electrophilic species
Inflammatory ResponseRelease of cytokines causing tissue damage

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-Methylenebis(2,6-dimethylphenylcyanate) in laboratory settings?

  • Methodology : The compound is synthesized via the reaction of tetramethyl bisphenol F (derived from 2,6-dimethylphenol and formaldehyde) with cyanogen bromide (BrCN) under alkaline conditions. Key parameters include maintaining a reaction temperature of 0–5°C to minimize side reactions and using solvents like acetone or dichloromethane. Post-synthesis purification involves recrystallization from ethyl acetate to achieve ≥98.5% purity, as confirmed by melting point analysis (106–108°C) .
  • Critical Considerations : Monitor reaction pH to avoid hydrolysis of cyanate groups. Impurities such as unreacted phenol or cyanate oligomers can be detected via FTIR (absence of hydroxyl peaks at ~3300 cm⁻¹) and HPLC .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated methanol or chloroform confirm the presence of methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and cyanate (-OCN) functionality (δ 110–120 ppm in ¹³C). Compare spectra with reference data to identify contaminants like residual amines or isocyanurates .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) detects melting transitions (105–108°C) and thermal stability up to 250°C under nitrogen .
  • Elemental Analysis : Verify C:H:N ratios (theoretical: C 74.49%, H 5.92%, N 9.14%) to assess purity .

Advanced Research Questions

Q. What advanced techniques elucidate the curing kinetics and mechanism of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) in thermoset resins?

  • Methodology :

  • Dynamic DSC : Track exothermic curing peaks (typically 150–220°C) to calculate activation energy (Eₐ) via Kissinger or Ozawa models. For example, Eₐ values for cyanate esters range from 60–100 kJ/mol, depending on catalyst systems (e.g., transition metal acetylacetonates) .
  • Rheological Studies : Monitor viscosity changes during curing to determine gelation time (t₉₀) and optimize processing conditions.
  • Post-Curing FTIR : Confirm triazine ring formation (absorption bands at ~1360 cm⁻¹ and 1560 cm⁻¹) to validate network structure .
    • Data Contradictions : Discrepancies in Eₐ values may arise from varying catalyst concentrations or impurities. Cross-validate results with isothermal DSC and parallel reaction models .

Q. How do researchers resolve contradictions in reported thermal stability data for this compound?

  • Root Cause Analysis :

  • Purity Variability : Commercial batches may differ in oligomer content (e.g., dimers or trimers), affecting decomposition temperatures. Use GPC to quantify oligomers and correlate with Thermogravimetric Analysis (TGA) results .
  • Atmospheric Effects : Oxidative degradation in air lowers stability (TGA onset ~250°C) compared to inert atmospheres (~300°C). Standardize testing under nitrogen .
    • Mitigation : Employ high-purity samples (≥99%) and disclose testing conditions (heating rate, gas flow) in publications to enable cross-study comparisons .

Q. What strategies optimize the compound’s compatibility in polymer composites?

  • Experimental Design :

  • Blending Studies : Mix with epoxy or bismaleimide resins at 5–20 wt% to enhance toughness. Use DMA to measure glass transition temperature (Tg) shifts and assess phase separation.
  • Surface Modification : Functionalize with silane coupling agents (e.g., 3-aminopropyltriethoxysilane) to improve adhesion to carbon fiber. Characterize via XPS or contact angle measurements .
    • Challenges : Cyanate ester-epoxy incompatibility may cause Tg reduction. Optimize stoichiometry and cure schedules to balance properties .

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